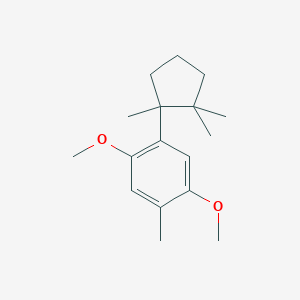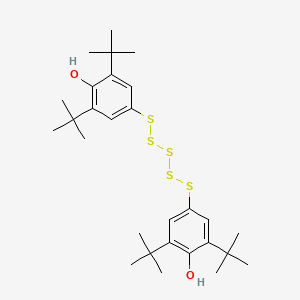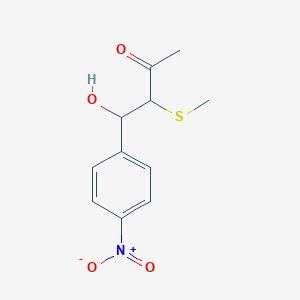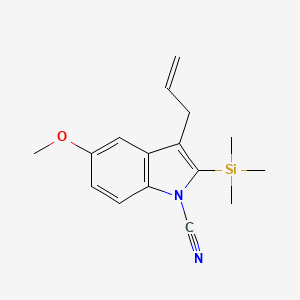
4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- is a chemical compound with the molecular formula C16H29ClN2Sn. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
The synthesis of 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- typically involves the stannylation of a chloropyrimidine derivative. One common method includes the reaction of 2-chloropyrimidine with tributyltin hydride in the presence of a catalyst such as palladium. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of an appropriate solvent like tetrahydrofuran (THF) or toluene .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods ensure the compound is produced efficiently and meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include halogens, organolithium compounds, and Grignard reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It is frequently used in Stille coupling reactions, where it reacts with organohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new pyrimidine derivative with a different substituent replacing the tributyltin group.
Applications De Recherche Scientifique
4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into new drug candidates often involves the use of this compound as a building block for more complex molecules.
Mécanisme D'action
The mechanism by which 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- exerts its effects is primarily through its role as a reagent in chemical reactions. The tributyltin group is a good leaving group, which facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- include:
2-Chloro-4-(tributylstannyl)pyrimidine: Another stannylated pyrimidine derivative with similar reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyrimidine: A compound with a trifluoromethyl group instead of a tributyltin group, used in different types of chemical reactions.
6-Methoxy-2-(tributylstannyl)pyrimidine: A derivative with a methoxy group, also used in coupling reactions.
The uniqueness of 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- lies in its specific reactivity due to the tributyltin group, making it particularly useful in Stille coupling reactions and other substitution processes.
Propriétés
Numéro CAS |
597551-57-0 |
|---|---|
Formule moléculaire |
C16H30ClN3Sn |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
2-chloro-5-tributylstannylpyrimidin-4-amine |
InChI |
InChI=1S/C4H3ClN3.3C4H9.Sn/c5-4-7-2-1-3(6)8-4;3*1-3-4-2;/h2H,(H2,6,7,8);3*1,3-4H2,2H3; |
Clé InChI |
JZGPCCTXOYKTKY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)

![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)




![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)

